1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN6/c11-1-4-17-6-7(10(12)13)9(16-17)8-5-14-2-3-15-8/h2-3,5-6H,1,4H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKTZSQYDOUPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyrazine moiety, which contributes to its unique chemical properties. The presence of the fluoroethyl group enhances its pharmacological profile by potentially influencing binding interactions with biological targets.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 25 µM |
| Compound B | E. coli | 15 µM |
| Compound C | Pseudomonas aeruginosa | 30 µM |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, studies indicate that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The specific compound under consideration may similarly modulate inflammatory pathways through inhibition of phosphodiesterases (PDEs), which play a critical role in inflammatory responses.
Table 2: Anti-inflammatory Effects of Pyrazole Compounds
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may act as a selective inhibitor of phosphodiesterase enzymes, particularly PDE4, which is implicated in various inflammatory diseases .
- Receptor Modulation : The compound could interact with specific receptors involved in inflammatory and immune responses, enhancing or inhibiting their activity.
- Cytokine Regulation : By modulating cytokine production, it may help in reducing inflammation and promoting healing processes.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of a series of pyrazole derivatives against resistant bacterial strains. The results indicated that compounds with structural similarities to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics .
Study on Anti-inflammatory Properties
Another research focused on the anti-inflammatory properties of pyrazole derivatives demonstrated significant reductions in edema in animal models when treated with specific compounds. The study highlighted the potential for developing new anti-inflammatory drugs based on the pyrazole scaffold .
Scientific Research Applications
Chemical Properties and Structure
This compound consists of a pyrazole ring substituted with a pyrazine moiety and a fluoroethyl group. The presence of these functional groups enhances its reactivity and biological activity, making it suitable for diverse applications.
Medicinal Chemistry
- Drug Development : The compound has been investigated as a potential lead in the development of pharmaceuticals targeting specific enzymes and receptors. Its structural features allow for modifications that can enhance potency and selectivity against biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown promise in targeting breast cancer cells, highlighting the potential for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide in oncology research .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can possess antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungal agents .
Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex heterocyclic compounds through various chemical reactions, such as nucleophilic substitutions and cyclization reactions.
- Material Science Applications : The unique electronic properties imparted by the fluoroethyl group make this compound suitable for applications in material science, including the development of conductive polymers or fluorescent materials.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural and Functional Differences
A comparative analysis with structurally related compounds reveals critical distinctions in substituents, heterocyclic systems, and pharmacological implications:
Structural and Pharmacological Insights
Heterocyclic Substituents: The pyrazin-2-yl group in the target compound introduces nitrogen-rich aromaticity, favoring π-π stacking and hydrogen bonding compared to the thiophen-3-yl analog (), which relies on sulfur-mediated hydrophobic interactions . Pyrazino[1,2-a]pyrimidin-4-one derivatives () feature fused heterocycles, likely improving binding to ATP pockets in kinases, whereas the target’s pyrazole core offers conformational flexibility .
Fluorination Effects :
- The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability. Similar fluorinated motifs in and are associated with prolonged half-lives and reduced cytochrome P450-mediated degradation .
Functional Groups: The carboximidamide group in the target compound is a critical hydrogen-bond donor/acceptor, distinguishing it from ’s simpler carboximidamide analogs and ’s thiadiazole-containing derivatives.
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole nucleus is commonly synthesized via the cyclocondensation of hydrazines with β-dicarbonyl compounds or their equivalents. One effective method involves reacting appropriate hydrazines with diethyl ethoxymethylenemalonate to yield 5-aminopyrazole derivatives, which serve as key intermediates for further functionalization.
Table 1: Key Intermediate Formation
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Hydrazine derivative + diethyl ethoxymethylenemalonate | Reflux in ethanol or suitable solvent | 5-Aminopyrazole derivative |
Introduction of the 2-Fluoroethyl Group at N-1
The N-1 position alkylation with a 2-fluoroethyl moiety is typically achieved by nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions. The pyrazole nitrogen acts as a nucleophile, displacing the halide to form the N-alkylated product.
Table 2: N-1 Alkylation Reaction
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 2 | Pyrazole intermediate + 2-fluoroethyl halide | Base (e.g., K2CO3), polar aprotic solvent, elevated temperature | 1-(2-fluoroethyl) substituted pyrazole |
Attachment of the Pyrazin-2-yl Group at N-3
The substitution at the N-3 position with a pyrazin-2-yl group is generally accomplished via cross-coupling reactions such as Suzuki–Miyaura coupling or nucleophilic aromatic substitution depending on the precursor functionalities. For example, a halogenated pyrazole intermediate can be coupled with pyrazin-2-yl boronic acid derivatives under palladium catalysis.
Table 3: N-3 Pyrazin-2-yl Substitution
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 3 | Halogenated pyrazole + pyrazin-2-yl boronic acid | Pd catalyst, base, solvent (e.g., toluene or DMF), heating | 3-(pyrazin-2-yl) substituted pyrazole |
Conversion of Carboxyl to Carboximidamide
The carboxyl group at position 4 of the pyrazole ring is converted into a carboximidamide group typically via amidoxime intermediates or direct amidination. This can be achieved by reacting the corresponding ester or acid with reagents such as ammonia or amidine derivatives under dehydrating conditions.
Table 4: Carboximidamide Formation
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 4 | Pyrazole-4-carboxylic acid or ester + ammonia or amidine | Dehydrating agent (e.g., POCl3), solvent (e.g., THF), controlled temperature | Pyrazole-4-carboximidamide |
Representative Synthetic Scheme
A representative synthetic scheme based on the above steps is as follows:
- Formation of 5-aminopyrazole intermediate: Reaction of hydrazine derivative with diethyl ethoxymethylenemalonate.
- N-1 alkylation: Treatment of the pyrazole intermediate with 2-fluoroethyl bromide in the presence of a base.
- N-3 substitution: Suzuki–Miyaura coupling of the halogenated pyrazole with pyrazin-2-yl boronic acid.
- Carboximidamide formation: Conversion of the carboxyl group to carboximidamide using ammonia and dehydrating agents.
Research Findings and Optimization
- The use of diethyl ethoxymethylenemalonate as a precursor allows efficient access to pyrazole derivatives with amino substitution at position 5, facilitating further functionalization.
- N-alkylation with 2-fluoroethyl halides requires careful control of reaction temperature and base to avoid side reactions and ensure regioselectivity at N-1.
- Suzuki–Miyaura coupling has been demonstrated as an effective method to introduce heteroaryl groups such as pyrazin-2-yl at the N-3 position with good yields and selectivity.
- Conversion to carboximidamide is optimized by using dehydrating agents under mild conditions to prevent decomposition of sensitive functional groups.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + diethyl ethoxymethylenemalonate, reflux | 5-Aminopyrazole intermediate |
| 2 | N-1 Alkylation | 2-Fluoroethyl bromide, base (K2CO3), polar aprotic solvent | 1-(2-fluoroethyl) pyrazole |
| 3 | N-3 Substitution | Pd catalyst, pyrazin-2-yl boronic acid, base, heat | 3-(pyrazin-2-yl) pyrazole |
| 4 | Carboximidamide formation | Ammonia or amidine, dehydrating agent (POCl3), THF | Pyrazole-4-carboximidamide final product |
Q & A
Basic: What synthetic strategies are optimal for introducing the 2-fluoroethyl group into pyrazole-carboximidamide derivatives?
The 2-fluoroethyl group can be introduced via nucleophilic substitution or click chemistry. For example, fluorinated intermediates like cyanopyrazine derivatives (e.g., N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide) are synthesized using fluorinated reagents under controlled conditions (e.g., NaH as a base in DMF) . Solvent choice (e.g., DMF or THF) and temperature (0–25°C) significantly influence yield. Catalysts like triethylamine or sodium azide (for click chemistry) are critical for regioselective fluorination .
Basic: How can the purity and regiochemistry of the pyrazine-pyrazole core be validated post-synthesis?
Key methods include:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry by identifying coupling patterns (e.g., pyrazine protons at δ 8.5–9.5 ppm and pyrazole protons at δ 6.5–7.5 ppm) .
- Chromatography : TLC (e.g., PE/EtOAc = 1:1) and HPLC monitor reaction progress and purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Advanced: How to resolve contradictions in reaction yields when forming the carboximidamide functional group?
Conflicting yields often arise from competing side reactions (e.g., hydrolysis of the carboximidamide to carboxylic acid). Optimizing hydroxylamine derivatives (e.g., hydroxylamine-O-sulfonic acid) in anhydrous solvents (e.g., EtOH or MeCN) minimizes hydrolysis . For example, using excess hydroxylamine at 0°C improved yields from 56% to 85% in analogous oxadiazole syntheses . Kinetic studies (via in situ IR) can identify rate-limiting steps .
Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of pyrazole-carboximidamide derivatives?
SAR studies require:
- Functional Group Modulation : Replace the pyrazine ring with pyrimidine or triazine to assess electronic effects .
- Fluorine Scanning : Introduce fluorine at alternative positions (e.g., pyridine instead of ethyl) to evaluate steric and electronic impacts on target binding .
- In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., Factor Xa or kinases) .
Advanced: How to address discrepancies in biological activity data across similar fluorinated pyrazole derivatives?
Contradictions often stem from assay conditions or impurity profiles. For example:
- Enzyme Assays : Variations in buffer pH (e.g., Tris-HCl vs. HEPES) alter IC50 values for kinase inhibitors .
- Cellular Uptake : LogP values >3.5 (indicative of high lipophilicity) may enhance membrane permeability but reduce solubility, skewing cytotoxicity data .
- Metabolite Interference : LC-MS/MS profiling identifies active metabolites that may confound results .
Basic: What are the critical stability considerations for storing 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide?
The compound is sensitive to:
- Moisture : Store under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the carboximidamide to carboxylic acid .
- Light : UV exposure degrades the pyrazine ring; use amber vials .
- Thermal Stability : TGA/DTA analysis shows decomposition above 150°C; avoid prolonged heating during purification .
Advanced: What strategies mitigate racemization in chiral intermediates during multi-step synthesis?
Racemization occurs at steps involving chiral centers (e.g., ethyl group in pyrazine derivatives). Strategies include:
- Low-Temperature Reactions : Conduct alkylation at –78°C to preserve stereochemistry .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to enforce enantioselectivity .
- Crystallization : Chiral resolution via diastereomeric salt formation (e.g., with tartaric acid) .
Basic: What spectroscopic "red flags" indicate impurities in the final product?
- 1H NMR : Broad peaks suggest unreacted hydroxylamine or solvent residues (e.g., DMF at δ 2.7–2.9 ppm) .
- 13C NMR : Peaks near δ 165–170 ppm indicate carboxylic acid impurities from carboximidamide hydrolysis .
- IR : A strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) vs. ~1650 cm⁻¹ (carboximidamide) .
Advanced: How to optimize catalytic systems for scaling up pyrazole-carboximidamide synthesis?
Scale-up challenges include exothermic reactions and catalyst recovery. Solutions:
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions .
- Heterogeneous Catalysts : Immobilized Pd/C or zeolites enhance recyclability (e.g., 5 cycles with <10% yield drop) .
- Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for easier solvent recovery .
Advanced: What computational tools predict the metabolic stability of fluorinated pyrazole derivatives?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites .
- MetaSite : Identifies vulnerable positions (e.g., fluorine substitution reduces CYP2D6-mediated oxidation) .
- MD Simulations : Assess binding to plasma proteins (e.g., human serum albumin) to predict free fraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
